N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
“N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. The starting materials may include benzyl chloride, 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid, and furan-2-ylmethanol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
“N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-chloro-4-oxo-4H-chromene-2-carboxamide
- N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
Uniqueness
“N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity.
Properties
Molecular Formula |
C23H18ClNO4 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H18ClNO4/c1-15-10-21-18(11-19(15)24)20(26)12-22(29-21)23(27)25(14-17-8-5-9-28-17)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3 |
InChI Key |
ICPGIIRQUQYFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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